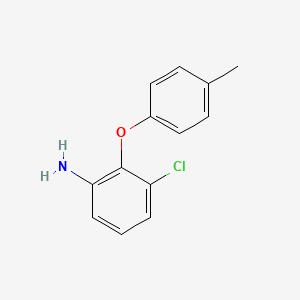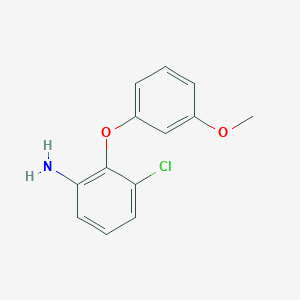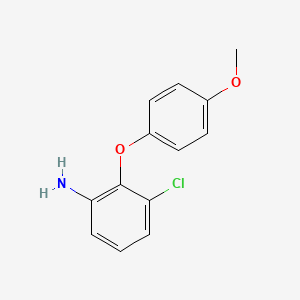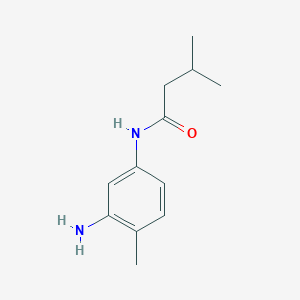
N-(3-Amino-4-methylphenyl)-3-methylbutanamid
Übersicht
Beschreibung
N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amine group attached to a phenyl ring, which is further substituted with a methyl group
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-4-methylphenyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Result of Action
It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .
Action Environment
It’s worth noting that the synthesis of this compound was achieved in a microreactor system, which could potentially influence its action .
Biochemische Analyse
Biochemical Properties
N-(3-Amino-4-methylphenyl)-3-methylbutanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acylating reagents and undergo selective acylation reactions. The nature of these interactions involves the formation of amide bonds, which are crucial for the compound’s stability and reactivity in biochemical processes .
Cellular Effects
N-(3-Amino-4-methylphenyl)-3-methylbutanamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(3-Amino-4-methylphenyl)-3-methylbutanamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable amide bonds allows it to interact with specific enzymes, leading to changes in their activity. These interactions can result in the inhibition or activation of enzymatic pathways, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Amino-4-methylphenyl)-3-methylbutanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(3-Amino-4-methylphenyl)-3-methylbutanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
N-(3-Amino-4-methylphenyl)-3-methylbutanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism. These interactions can influence the compound’s bioavailability and efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics in vivo .
Subcellular Localization
N-(3-Amino-4-methylphenyl)-3-methylbutanamide exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methylphenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of N-(3-Amino-4-methylphenyl)-3-methylbutanamide may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Amino-4-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)propionamide
Uniqueness
N-(3-Amino-4-methylphenyl)-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a 3-methylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALDVATHWWULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589816 | |
| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946769-33-1 | |
| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946769-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


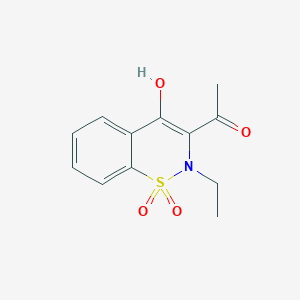
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
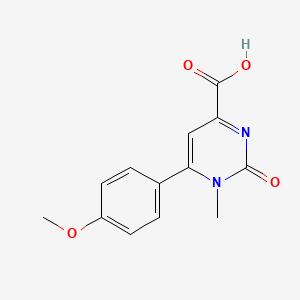
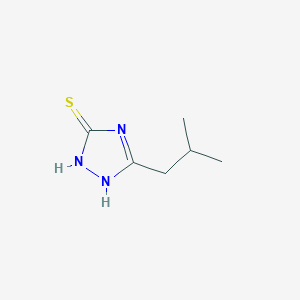

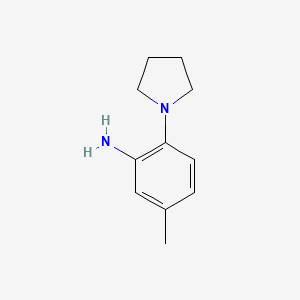
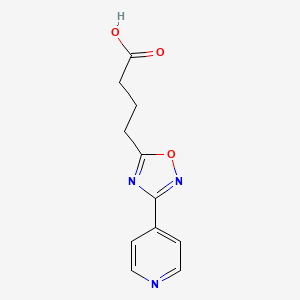
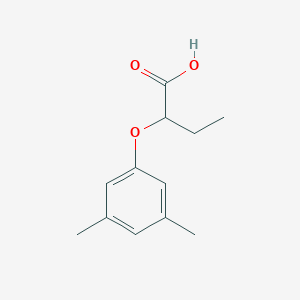
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)
